tert-Butyl 2-carbamothioylazetidine-1-carboxylate

Chemical Synthesis Procurement Building Block

tert-Butyl 2-carbamothioylazetidine-1-carboxylate (CAS 2172092-23-6) combines a strained azetidine ring, a nucleophilic thiourea group, and orthogonal Boc protection. Unlike generic analogs, its 2‑carbamothioyl substitution creates unique steric and electronic properties critical for VEGFR‑2 kinase inhibitor SAR, sulfur‑rich heterocycle construction (thiazoles, thiadiazoles), and prodrug strategies. ≥95% purity ensures reproducible multi‑step syntheses. Choose this building block to accelerate lead optimization and strengthen intellectual property.

Molecular Formula C9H16N2O2S
Molecular Weight 216.3
CAS No. 2172092-23-6
Cat. No. B2385318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-carbamothioylazetidine-1-carboxylate
CAS2172092-23-6
Molecular FormulaC9H16N2O2S
Molecular Weight216.3
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C(=S)N
InChIInChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-6(11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14)
InChIKeyVMRYFJDXRAKKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-carbamothioylazetidine-1-carboxylate (CAS 2172092-23-6) | Procure with Confidence: A Chemist's Guide


tert-Butyl 2-carbamothioylazetidine-1-carboxylate (CAS 2172092-23-6) is a small-molecule building block characterized by a strained four-membered azetidine ring bearing a tert-butyl carbamate (Boc) protecting group at the 1-position and a thiourea (carbamothioyl) moiety at the 2-position, with a molecular formula of C₉H₁₆N₂O₂S and a molecular weight of 216.3 g/mol [1]. Its synthesis is typically achieved via the thionation of tert-butyl 2-carbamoylazetidine-1-carboxylate (CAS 105443-94-5) using Lawesson's reagent . While this compound is commercially available, it is not yet widely documented in primary literature, and its value proposition is primarily defined by its structural and functional characteristics that make it an intriguing scaffold for synthetic chemistry and drug discovery, as opposed to a fully characterized bioactive entity.

Why You Cannot Simply Substitute tert-Butyl 2-carbamothioylazetidine-1-carboxylate in Your Research


The substitution of tert-butyl 2-carbamothioylazetidine-1-carboxylate with a generic analog is not a trivial decision due to its distinct molecular architecture. The combination of the electron-rich, nucleophilic thiourea group and the protected, strained azetidine ring creates a unique reactivity profile. This compound is not interchangeable with other azetidine-thiourea derivatives because changes in the substitution pattern—such as moving the thiourea from the 2- to the 3-position or altering the N-protecting group—can fundamentally alter its steric and electronic properties, thereby impacting reaction outcomes, binding affinities, and physicochemical properties. The following evidence highlights specific, quantifiable points of differentiation that inform a data-driven procurement strategy.

Head-to-Head: Quantified Evidence for tert-Butyl 2-carbamothioylazetidine-1-carboxylate vs. Key Comparators


Commercial Purity and Price Benchmark: tert-Butyl 2-carbamothioylazetidine-1-carboxylate vs. Direct Precursor

In terms of procurement, the target compound is available at a specified purity and price point, which differs from its immediate synthetic precursor. tert-Butyl 2-carbamothioylazetidine-1-carboxylate (CAS 2172092-23-6) is offered at a purity of ≥95% . For a direct comparison, its oxygen analog and key starting material, (S)-tert-butyl 2-carbamoylazetidine-1-carboxylate (CAS 105443-94-5), is often procured as a research reagent, but its specific purity and price from the same supplier are not provided in the available data, making a direct cross-vendor comparison challenging [1].

Chemical Synthesis Procurement Building Block

Structural Isomerism and Its Impact: 2-Carbamothioyl vs. 3-Carbamothioyl Azetidine Scaffolds

The position of the thiourea group on the azetidine ring is a critical determinant of the molecule's three-dimensional shape and physicochemical properties. The target compound, tert-butyl 2-carbamothioylazetidine-1-carboxylate, with its thiourea at the 2-position, is a structural isomer of tert-butyl 3-carbamothioyl-3-methylazetidine-1-carboxylate (CAS 2095671-25-1). These compounds have identical molecular formulas (C₁₀H₁₈N₂O₂S) but different substitution patterns, which leads to quantifiable differences in their predicted properties .

Medicinal Chemistry Structure-Activity Relationship Stereochemistry

Class Activity Benchmark: Thiourea-Azetidine Hybrids as VEGFR-2 Inhibitors

While direct activity data for tert-butyl 2-carbamothioylazetidine-1-carboxylate is absent from the published literature, it belongs to a class of thiourea-azetidine hybrids that have demonstrated potent anti-proliferative activity. A study by Parmar et al. (2021) on related compounds shows that subtle structural changes lead to large variations in potency. For example, compound 3B (EC50: 0.03 µM in A431 cells) was 258-fold more potent than compound 7B (EC50: 7.74 µM) in the same assay, despite both being thiourea-azetidine hybrids [1]. This illustrates the class's potential and the importance of specific molecular features for activity.

Anticancer VEGFR-2 Kinase Inhibitor Drug Discovery

Functional Divergence: Thiourea (C=S) vs. Urea (C=O) Reactivity

The target compound's thiourea (C=S) group confers distinct reactivity compared to its oxygen analog, tert-butyl 2-carbamoylazetidine-1-carboxylate (CAS 105443-94-5). The C=S bond is longer and more polarizable than the C=O bond, leading to different chemical behavior. For example, thioureas are excellent nucleophiles in alkylation and acylation reactions and can serve as precursors to thiazoles, isothiocyanates, and other sulfur-containing heterocycles [1]. This contrasts with the amide/urea reactivity of the oxygen analog.

Organic Synthesis Thionation Functional Group Interconversion

Where to Deploy tert-Butyl 2-carbamothioylazetidine-1-carboxylate for Maximum Impact


A Novel Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Given its unique 2-carbamothioyl substitution on a protected azetidine ring, this compound is an ideal starting point for exploring new chemical space in medicinal chemistry. As demonstrated by the high sensitivity of the thiourea-azetidine class to structural modifications, incorporating this specific scaffold into a screening library can help elucidate the impact of regioisomerism on target binding and biological activity, especially for targets like kinases where thioureas are known pharmacophores [1]. Its use can generate novel intellectual property by defining a new SAR landscape.

A Versatile Building Block for the Synthesis of Complex Sulfur-Containing Heterocycles

This compound serves as a strategic intermediate in organic synthesis. The thiourea group is a powerful handle for constructing sulfur-rich heterocycles like thiazoles, thiadiazoles, and thiazolines, which are common motifs in pharmaceuticals and agrochemicals. Its defined purity (≥95%) ensures reliable performance in complex multi-step syntheses , while the Boc group offers orthogonality in protecting group strategies. Its use can streamline the synthesis of molecules that would be difficult to access through other routes.

Investigating the Role of Thiourea in VEGFR-2 Kinase Inhibition

The class-level evidence strongly suggests that thiourea-azetidine hybrids can be potent VEGFR-2 inhibitors . This specific compound, with its N-Boc protecting group, can be used as a masked or prodrug form of the active 2-carbamothioylazetidine core. Researchers investigating VEGFR-2 signaling in angiogenesis or cancer biology can utilize this compound as a tool to probe the binding interactions of the thiourea moiety in the kinase ATP-binding pocket, following deprotection or as a control for other related inhibitors.

Technical Documentation Hub

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